molecular formula C25H23N5O2S B12140796 N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12140796
M. Wt: 457.5 g/mol
InChI Key: OPSTZNZIUVIPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic, triazole, and acetamide groups

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

N-(4-phenylmethoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H23N5O2S/c1-2-16-30-24(20-12-14-26-15-13-20)28-29-25(30)33-18-23(31)27-21-8-10-22(11-9-21)32-17-19-6-4-3-5-7-19/h2-15H,1,16-18H2,(H,27,31)

InChI Key

OPSTZNZIUVIPES-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the triazole ring: The triazole ring is formed by reacting 4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole with a suitable thiol reagent under acidic conditions.

    Coupling reaction: The final step involves coupling the benzyloxyphenyl intermediate with the triazole-thiol intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as an anti-cancer or anti-inflammatory agent due to its complex structure and functional groups.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of triazole derivatives with biological macromolecules.

    Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyloxy and pyridinyl groups can enhance the compound’s binding affinity to its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]-2-{[4-(methyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-[4-(benzyloxy)phenyl]-2-{[4-(ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the prop-2-en-1-yl group, which can confer additional reactivity and binding properties compared to its methyl or ethyl analogs. This can lead to different biological activities and applications.

Biological Activity

N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has gained attention for its potential biological activities. Its unique structure includes a benzyloxy group, a phenyl ring, and a triazole moiety linked via a sulfanyl group to an acetamide functional group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C24H22N4O3SC_{24}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 366.44 g/mol. The presence of the triazole ring is particularly significant as it is often associated with various biological activities, including antifungal and antibacterial properties.

Research indicates that this compound exhibits significant biological activity primarily as an enzyme inhibitor . The structural components suggest potential anti-cancer properties , as the compound shares similarities with known inhibitors of cancer-related enzymes. The triazole moiety is frequently linked to antifungal and antibacterial activities, indicating possible therapeutic applications in treating infectious diseases.

Interaction Studies

Molecular docking simulations and binding affinity assays have been employed to elucidate the interaction mechanisms of this compound at the molecular level. These studies indicate that this compound may bind effectively to specific enzyme targets involved in cancer progression or microbial resistance.

Biological Activity

The biological activity of this compound has been documented across various studies:

Activity Description
Anticancer Exhibits inhibitory effects on cancer cell lines by targeting specific enzymes involved in tumor growth.
Antimicrobial Shows promise against various bacterial strains due to its structural similarity to known antimicrobial agents.
Enzyme Inhibition Inhibits key enzymes involved in metabolic pathways related to cancer and infection.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound inhibits the proliferation of several cancer cell lines, suggesting a mechanism involving apoptosis and cell cycle arrest.
  • Antimicrobial Effects : The compound has shown efficacy against Gram-positive and Gram-negative bacteria in preliminary assays, indicating its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-y)-4H-triazol-3-y]sulfanyl}acetamide, it is beneficial to compare it with structurally similar compounds:

Compound Name Key Features Biological Activity
N-[4-(methoxy)phenyl]-2-{[4-methylphenyl]-5-(pyridin-4-y)-4H-triazol-3-y]sulfanyl}acetamideContains methoxy group; similar triazole structureAntifungal properties
N-[4-chlorophenyl]-2-{[5-(pyridin-3-y)-4H-triazol-3-y]sulfanyl}acetamideIncorporates chlorine; different phenyl substituentsAnticancer activity
5-(pyridin-4-y)-1H-triazoleSimple triazole structure; used in medicinal chemistryAntimicrobial effects

The comparative analysis highlights that while these compounds share structural similarities, the unique combination of functional groups in N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-y)-5-(pyridin-4-y)-4H-triazol-3-y]sulfanyl}acetamide confers distinct chemical reactivity and biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.